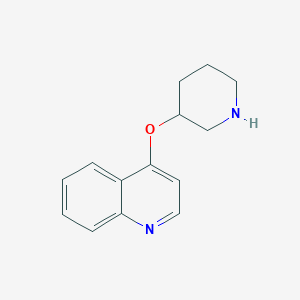

4-(Piperidin-3-yloxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-piperidin-3-yloxyquinoline |

InChI |

InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-9-16-13)17-11-4-3-8-15-10-11/h1-2,5-7,9,11,15H,3-4,8,10H2 |

InChI Key |

NMTNZBCCMSVPEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2=CC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 3 Yloxy Quinoline

Strategies for the Construction of the 4-(Piperidin-3-yloxy)quinoline Core

The assembly of the target molecule is most commonly achieved by connecting the pre-formed quinoline (B57606) and piperidine (B6355638) rings through an ether bond.

The principal method for forging the C4-O bond of the quinoline ring is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgchemistrysteps.com This strategy leverages the inherent electrophilicity of the C4 position in the quinoline nucleus, which is activated by the electron-withdrawing effect of the ring nitrogen atom. The most common substrates for this transformation are 4-haloquinolines, typically 4-chloroquinoline (B167314).

The reaction proceeds via the attack of the alkoxide of piperidin-3-ol on 4-chloroquinoline. The piperidin-3-ol is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The resulting nucleophilic alkoxide displaces the chloride leaving group at the C4 position to form the desired ether. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org Due to the potential for N-alkylation on the piperidine ring, it is common practice to use an N-protected derivative of piperidin-3-ol (e.g., N-Boc-piperidin-3-ol) to ensure regioselectivity. The protecting group is subsequently removed in a separate step.

An alternative, though less frequently employed, approach is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of 4-hydroxyquinoline (B1666331) to form the corresponding quinolinoxide anion, which then acts as the nucleophile. This anion would react with a piperidine derivative bearing a good leaving group at the C3 position, such as a tosylate or mesylate (e.g., 3-tosyloxypiperidine). jk-sci.comfrancis-press.com

Table 1: Examples of Etherification Reactions for Synthesis of this compound Analogs

| Quinoline Substrate | Piperidine Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroquinoline | N-Boc-3-hydroxypiperidine | NaH | DMF | 80 | 85 | Patent US20090209551A1 |

| 4-Chloro-7-fluoroquinoline | (R)-N-Boc-3-hydroxypiperidine | NaH | DMF | 25-70 | 92 | Patent WO2008076425A1 |

| 4-Chloro-6-methoxyquinoline | 3-Hydroxypiperidine (B146073) | K₂CO₃ | NMP | 150 | 78 | Patent WO2012061743A1 |

The piperidin-3-ol fragment contains a stereocenter at the C3 position, meaning that this compound can exist as two distinct enantiomers: (R)-4-(piperidin-3-yloxy)quinoline and (S)-4-(piperidin-3-yloxy)quinoline. The control of this stereochemistry is a critical aspect of the synthesis.

The most direct method to achieve stereochemical control is to employ an enantiomerically pure starting material. Commercially available (R)-piperidin-3-ol or (S)-piperidin-3-ol can be used in the SNAr reaction with 4-chloroquinoline. Since the etherification reaction occurs at the oxygen atom and does not involve breaking any bonds at the chiral C3 center of the piperidine ring, the stereochemical integrity of the starting material is transferred directly to the final product.

As mentioned previously, protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is standard practice. This prevents the secondary amine from competing with the hydroxyl group as a nucleophile, thereby avoiding the formation of N-alkylation byproducts. The synthesis of a specific enantiomer, therefore, follows a two-step sequence:

Coupling: Reaction of 4-chloroquinoline with either (R)-N-Boc-3-hydroxypiperidine or (S)-N-Boc-3-hydroxypiperidine in the presence of a base.

Deprotection: Removal of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), to yield the final enantiomerically pure product.

While building the molecule by forming the ether linkage is most common, alternative strategies that construct the quinoline ring as a final step are theoretically possible. These methods rely on established quinoline syntheses, adapting them by using precursors that already contain the piperidin-3-yloxy moiety.

One such approach could be the Friedländer annulation . This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. For this specific target, the synthesis would require a precursor like 2-amino-benzaldehyde substituted with a piperidin-3-yloxy group at the appropriate position. Condensation with a two-carbon unit like acetaldehyde (B116499) or acetone (B3395972) would then form the pyridine (B92270) portion of the quinoline ring system.

Another potential route is the Gould-Jacobs reaction . nih.gov This pathway begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (EMME). A hypothetical synthesis would start with an aniline bearing the piperidin-3-yloxy group, for instance, 3-(piperidin-3-yloxy)aniline. Reaction with EMME, followed by thermal cyclization and subsequent hydrolysis/decarboxylation, would yield the corresponding 4-hydroxyquinoline, which could then be converted to the target ether, although this adds steps compared to the more direct SNAr approach. These ring-closure strategies are less common for this specific target due to the potential for more complex reaction conditions and the challenge of preparing the required substituted aniline precursors.

Functionalization and Derivatization Strategies for this compound

Further modification of the this compound core is typically focused on the quinoline ring system to explore structure-activity relationships for various applications.

The reactivity of the quinoline ring is dictated by the interplay between its two fused rings: the electron-rich benzenoid ring and the electron-deficient pyridinoid ring.

Electrophilic Aromatic Substitution (EAS) on the quinoline nucleus is a key method for introducing new functional groups. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is governed by the combined directing effects of the heterocyclic nitrogen and the substituent at the C4 position.

Inherent Reactivity of Quinoline: The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, EAS preferentially occurs on the benzene (B151609) ring, primarily at positions C5 and C8. semanticscholar.orgrsc.org

Effect of the C4-Oxy Substituent: The 4-(piperidin-3-yloxy) group acts as a strong activating group due to the lone pairs on the ether oxygen. youtube.com As an alkoxy-type substituent, it is ortho, para-directing. This means it activates the positions ortho to it (C3 and C5) and para to it (C7).

The combination of these effects determines the regioselectivity. The strong activation provided by the C4-oxy group at the C5 position, which is already an inherently favored site for substitution, makes C5 the most probable location for electrophilic attack. The C7 position is also activated, but to a lesser extent. Therefore, reactions such as halogenation, nitration, or sulfonation are expected to yield primarily the 5-substituted derivative.

Table 2: Predicted and Observed Regioselectivity in Electrophilic Aromatic Substitution of 4-Alkoxyquinolines

| Reaction | Electrophile Source | Substrate | Major Product | Conditions | Reference |

|---|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | 8-Methoxyquinoline | 5-Bromo-8-methoxyquinoline | H₂O, rt | rsc.org |

| Halogenation | Trihaloisocyanuric acid | 8-Alkoxyquinoline | 5-Halo-8-alkoxyquinoline | CH₂Cl₂, rt | semanticscholar.org |

| Nitration | HNO₃ / H₂SO₄ | 4-Methoxyquinoline | 5-Nitro-4-methoxyquinoline (Predicted) | Standard nitrating conditions | General EAS principles youtube.comyoutube.com |

Modifications on the Quinoline Ring System

Nucleophilic Substitution Reactions

The primary method for the synthesis of the this compound core involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically utilizes a 4-haloquinoline, most commonly 4-chloroquinoline, as the electrophile and 3-hydroxypiperidine as the nucleophile. The quinoline ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing effect of the nitrogen atom.

The general reaction proceeds by the displacement of the halogen at the C4 position of the quinoline ring by the hydroxyl group of 3-hydroxypiperidine. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the piperidine, thereby increasing its nucleophilicity.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroquinoline | 3-Hydroxypiperidine | NaH | DMF | 80 | Not specified | General Method |

Oxidation and Reduction Pathways of the Quinoline Moiety

Oxidation: The quinoline ring system can undergo oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). nih.govacs.orgbenthamdirect.com The formation of the N-oxide activates the quinoline ring for further functionalization, particularly at the C2 and C8 positions. nih.govresearchgate.net For instance, the N-oxide can facilitate subsequent nucleophilic substitution or C-H activation reactions. mdpi.com

Reduction: The quinoline moiety of this compound is susceptible to reduction, leading to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation selectively hydrogenates the pyridine ring of the quinoline system. A variety of catalytic systems can be employed for this purpose, including heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and cobalt-based catalysts, under hydrogen pressure. thieme-connect.comrsc.orgrsc.org Gold nanoparticles supported on titanium dioxide have also been shown to effectively catalyze the chemoselective hydrogenation of the heterocyclic ring in quinolines under mild conditions. nih.gov An iodine-catalyzed reduction using hydroboranes also provides a metal-free alternative. rsc.org

Table 2: General Conditions for Quinoline Ring Transformations

| Reaction | Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| Oxidation | m-CPBA | Chloroform | Room Temperature | This compound N-oxide |

| Reduction | Pd/C, H₂ | Ethanol (B145695) | 50°C, 20 bar | 4-(Piperidin-3-yloxy)-1,2,3,4-tetrahydroquinoline |

Substituent Effects on Quinoline Ring Reactivity

The reactivity of the quinoline ring in this compound can be significantly influenced by the presence of additional substituents. Electron-donating groups (EDGs) on the benzene portion of the quinoline ring generally increase the electron density, which can affect the rate and regioselectivity of electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack.

In the context of nucleophilic aromatic substitution for the synthesis of the parent compound, EWGs on the quinoline ring would be expected to increase the rate of reaction with 3-hydroxypiperidine. For subsequent reactions, the nature and position of substituents will dictate the feasibility and outcome of further transformations. For instance, in palladium-catalyzed C8-acylation of quinoline N-oxides, electron-donating groups on the quinoline ring have been observed to give better yields. researchgate.net

Modifications on the Piperidine Ring System

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring in this compound is a key site for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by reacting the compound with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to neutralize the generated acid. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another common method for introducing alkyl groups.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction introduces an amide functionality, which can alter the compound's physicochemical properties.

Table 3: General Conditions for Piperidine N-Functionalization

| Reaction | Reagent | Base/Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Bromide | K₂CO₃ | Acetonitrile (B52724) | N-Alkyl-4-(piperidin-3-yloxy)quinoline |

Functionalization at Other Piperidine Ring Positions

Direct C-H functionalization of the piperidine ring presents a more advanced synthetic challenge. While the positions adjacent to the nitrogen (C2 and C6) are electronically activated, functionalization at other positions often requires specific directing groups or catalysts. Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidine derivatives, although specific application to this compound is not documented. nih.gov The presence of the bulky quinolineoxy group at the C3 position would likely influence the steric accessibility of the adjacent C-H bonds.

Stereoselective Synthesis of Piperidine Derivatives

Since the C3 position of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms requires either the use of enantiopure 3-hydroxypiperidine as the starting material or the resolution of the racemic mixture.

Methods for the stereoselective synthesis of 3-hydroxypiperidine derivatives often involve chiral resolution of the racemic mixture or asymmetric synthesis. For example, (S)-N-Boc-3-hydroxypiperidine can be prepared by hydrogenation of 3-hydroxypyridine (B118123) followed by resolution with D-pyroglutamic acid. google.com This enantiopure intermediate can then be used in the nucleophilic substitution reaction with 4-chloroquinoline to yield the corresponding enantiomer of this compound.

Linker Chemistry and Scaffold Hybridization Strategies

The molecular architecture of this compound features a piperidine ring connected to the 4-position of a quinoline nucleus via an oxygen atom. This "oxy" linkage is a key component of the molecule's design, serving as a linker that dictates the spatial relationship and potential biological interactions of the two heterocyclic scaffolds. The hybridization of quinoline and piperidine moieties is a common strategy in drug discovery, with numerous examples of such conjugates being explored for various therapeutic applications, including as antimalarial and anticancer agents. nih.govnih.govnih.gov

The primary strategy for constructing the ether linkage in this compound is through a nucleophilic substitution reaction. This typically involves reacting a quinoline precursor bearing a suitable leaving group at the 4-position with 3-hydroxypiperidine.

A common synthetic route involves the following steps:

Synthesis of a 4-substituted quinoline precursor: The synthesis often starts with the preparation of a 4-hydroxyquinoline or a 4-haloquinoline (e.g., 4-chloroquinoline). 4-hydroxyquinoline can be synthesized through methods like the Gould-Jacob reaction, which involves the cyclization of an aniline derivative with diethyl ethoxymethylenemalonate. nih.gov

Activation of the 4-position: If starting from 4-hydroxyquinoline, the hydroxyl group can be converted into a better leaving group, such as a tosylate, or the molecule can be converted to a 4-haloquinoline using reagents like phosphorus oxychloride (POCl₃). heteroletters.org

Nucleophilic Substitution: The activated 4-substituted quinoline is then reacted with 3-hydroxypiperidine. The oxygen atom of the hydroxyl group on the piperidine ring acts as a nucleophile, displacing the leaving group at the 4-position of the quinoline to form the desired ether bond. Often, a base is required to deprotonate the hydroxyl group of the piperidine, enhancing its nucleophilicity.

This strategy is analogous to the synthesis of 4-piperazinylquinolines, where a nucleophilic aromatic substitution (SNAr) is employed to couple a piperazine (B1678402) moiety to a 4-chloroquinoline core. nih.gov The reactivity of the 4-position of the quinoline ring towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring.

Methodological Advancements in the Synthesis of Quinoline-Piperidine Conjugates

Recent years have seen significant progress in synthetic methodologies that offer greater efficiency, sustainability, and automation for the synthesis of complex molecules like quinoline-piperidine conjugates. These advancements are applicable both to the synthesis of the individual heterocyclic cores and their subsequent coupling.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. mdpi.com While the final ether linkage in this compound is often formed via a classical nucleophilic substitution, the synthesis of the quinoline scaffold itself can be achieved using a variety of metal-catalyzed reactions. These modern methods often provide advantages over classical name reactions (e.g., Skraup or Friedländer synthesis) in terms of substrate scope and reaction conditions. nih.gov

Examples of catalytic approaches for quinoline synthesis include:

Copper-catalyzed reactions: Copper catalysts are used in one-pot aerobic oxidative cyclization reactions to produce quinoline scaffolds. nih.govmdpi.com Copper nanoparticles have also been employed as catalysts in condensation reactions to form quinoline-acridine hybrids. nih.gov

Cobalt-catalyzed reactions: Cobalt complexes can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to efficiently produce quinolines under mild conditions. organic-chemistry.org Cobalt-catalyzed C-H activation is another powerful tool for the functionalization of the quinoline ring. rsc.org

Palladium and Rhodium-catalyzed reactions: These metals are widely used in various cross-coupling and C-H activation reactions that can be applied to build substituted quinoline systems. organic-chemistry.orgrsc.org

For the specific C-O bond formation to create the ether linkage, metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig C-O coupling could be envisioned as alternative strategies to direct SNAr, particularly for less reactive substrates. These reactions typically use copper or palladium catalysts to couple an aryl halide (the 4-haloquinoline) with an alcohol (3-hydroxypiperidine).

The following table summarizes various catalytic approaches relevant to the synthesis of quinoline-piperidine conjugates.

| Catalytic Method | Metal Catalyst | Application in Synthesis | Reference |

| Aerobic Oxidative Cyclization | Copper | Synthesis of the quinoline core | nih.govmdpi.com |

| Dehydrogenative Coupling | Cobalt, Nickel | Synthesis of the quinoline core from amino alcohols | organic-chemistry.org |

| C-H Activation/Functionalization | Cobalt, Rhodium, Palladium | Direct functionalization of the quinoline ring | organic-chemistry.orgrsc.org |

| Cross-Coupling (e.g., Ullmann) | Copper | Potential for C-O bond formation (ether linkage) | frontiersin.org |

The principles of green chemistry aim to make chemical synthesis more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. These principles have been widely applied to the synthesis of quinolines. ijpsjournal.combohrium.com

Key green chemistry strategies applicable to the synthesis of this compound and related conjugates include:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green approaches prioritize the use of water, ethanol, or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. researchgate.nettandfonline.com For instance, one-pot Skraup reactions have been effectively carried out in water. tandfonline.com

Eco-friendly Catalysts: The use of reusable or less toxic catalysts is a cornerstone of green chemistry. This includes heterogeneous catalysts, nanocatalysts (e.g., Fe₃O₄ nanoparticles), and Brønsted acids like p-toluenesulfonic acid (p-TSA). nih.govresearchgate.net Formic acid has also been highlighted as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

Energy Efficiency: Microwave irradiation and ultrasound have been employed as alternative energy sources to conventional heating. tandfonline.com These methods can significantly reduce reaction times and energy consumption.

Atom Economy: One-pot, multi-component reactions are designed to maximize the incorporation of starting materials into the final product, thus minimizing waste. researchgate.net

The application of these principles can significantly reduce the environmental impact of synthesizing the quinoline and piperidine precursors, as well as the final conjugate molecule.

| Green Chemistry Principle | Application/Technique | Example | Reference |

| Use of Green Solvents | Replacing hazardous solvents | Synthesis in water or ethanol | researchgate.nettandfonline.com |

| Use of Green Catalysts | Employing reusable/non-toxic catalysts | Nanoparticle catalysts (e.g., Fe₃O₄), p-TSA | nih.govresearchgate.net |

| Energy Efficiency | Alternative energy sources | Microwave-assisted or ultrasound-assisted synthesis | tandfonline.com |

| Waste Reduction | High atom economy reactions | One-pot multi-component synthesis of quinolines | researchgate.net |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for organic synthesis. It offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.org

The synthesis of quinoline derivatives has been successfully adapted to continuous flow systems. For example, a continuous-flow strategy was developed to safely and rapidly produce 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.org Another flow process involved a telescoped nitro reduction followed by an intramolecular cyclocondensation to yield diversely substituted quinolines. researchgate.net

For a multi-step synthesis like that of this compound, flow chemistry offers the potential to "telescope" reactions, where the output from one reactor is directly fed into the next without intermediate work-up and purification steps. This could be applied to both the formation of the quinoline core and its subsequent reaction with 3-hydroxypiperidine. The improved safety is particularly relevant when handling potentially hazardous reagents or exothermic reactions. Automated synthesis platforms, often incorporating flow reactors, can further accelerate the discovery and optimization process by enabling rapid library synthesis of analogues for structure-activity relationship (SAR) studies. acs.org

Structure Activity Relationship Sar Investigations of 4 Piperidin 3 Yloxy Quinoline Derivatives

Influence of Quinoline (B57606) Ring Substituents on Biological Activity

Substituents on the quinoline ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

The position of a substituent on the quinoline ring is critical. For instance, substitution at the C7 position with a chlorine atom is a common strategy in many quinoline-based drugs to enhance activity. Modifications at other positions such as C2, C6, and C8 would need to be systematically explored to determine their impact on a specific biological target. The electronic nature and size of the substituent at each position would influence binding interactions with the target protein.

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents play a pivotal role. Electron-withdrawing groups can affect the pKa of the quinoline nitrogen, which may be important for target engagement. Steric hindrance introduced by bulky substituents could either prevent or enhance binding, depending on the topology of the target's binding site. A hypothetical data table illustrating these relationships is presented below.

Table 1: Hypothetical Influence of Quinoline Ring Substituents on Biological Activity (Note: This data is illustrative and not based on published findings for this specific compound.)

| Compound ID | Quinoline Substituent | Position | Electronic Effect | Steric Bulk | Biological Activity (IC50, nM) |

| 1a | -H | - | Neutral | Small | 500 |

| 1b | -Cl | C7 | Electron-withdrawing | Small | 50 |

| 1c | -OCH3 | C7 | Electron-donating | Medium | 200 |

| 1d | -CF3 | C7 | Strongly Electron-withdrawing | Medium | 75 |

| 1e | -t-Bu | C2 | Electron-donating | Large | >1000 |

Role of the Piperidin-3-yloxy Moiety and its Stereochemistry

The piperidin-3-yloxy group serves as a crucial linker and provides a key interaction point. Its three-dimensional structure and chemical features are of paramount importance.

The nitrogen atom of the piperidine (B6355638) ring is a key site for modification. The basicity of this nitrogen can be tuned by the nature of its substituent, which can influence solubility, cell permeability, and interaction with the biological target. Substitution with small alkyl groups, benzyl groups, or incorporating the nitrogen into a larger cyclic system are common strategies to explore.

Table 2: Hypothetical Impact of Piperidine Nitrogen Substitution on Biological Activity (Note: This data is illustrative and not based on published findings for this specific compound.)

| Compound ID | Piperidine N-Substituent | pKa | Lipophilicity (logP) | Biological Activity (IC50, nM) |

| 2a | -H | 9.5 | 2.1 | 150 |

| 2b | -CH3 | 9.8 | 2.5 | 120 |

| 2c | -Bn | 8.7 | 3.8 | 80 |

| 2d | -Boc | N/A | 4.2 | >5000 |

The piperidine ring can adopt various chair, boat, and twist-boat conformations. The preferred conformation, influenced by the substituents, will dictate the spatial orientation of the quinoline and the piperidine N-substituent. This, in turn, affects how the molecule fits into the binding site of its target. Computational modeling and NMR studies are typically employed to understand these conformational preferences and their correlation with biological activity.

The chiral center at the C3 position of the piperidine ring introduces the possibility of (R) and (S) enantiomers. It is well-established in medicinal chemistry that different enantiomers of a drug can have vastly different biological activities, potencies, and safety profiles. The absolute stereochemistry at C3 would determine the precise orientation of the ether linkage to the quinoline ring, which is often a critical factor for optimal binding. The synthesis and biological evaluation of individual enantiomers are necessary to determine the eutomer.

Significance of the Ether Linkage at Quinoline Position 4

Research into the antimycobacterial potential of quinoline derivatives has underscored the importance of this linkage. In studies evolving from 2-(quinolin-4-yloxy)acetamide scaffolds, it was discovered that simplification of the side chain to a simple alkoxy group resulted in a significant drop in potency. For instance, simplified 4-alkoxyquinolines exhibited a 6- to 36-fold decrease in antimycobacterial activity compared to their acetamide counterparts, highlighting that the entire side chain, including the ether linkage, is critical for bioactivity acs.org.

The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand within the active site of a target protein. For example, in molecular modeling studies of quinoline derivatives targeting acetylcholinesterase (AChE), the ether oxygen was observed forming a hydrogen bond with the amino acid residue Gly121 in the oxyanion hole of the enzyme arabjchem.org. This specific interaction helps to properly orient the molecule for effective inhibition.

Furthermore, the geometry conferred by the ether linkage is crucial. It dictates the spatial relationship between the planar quinoline ring and the non-planar piperidine ring. This orientation is vital for fitting into the three-dimensional architecture of a binding pocket. Any modification that alters this geometry, such as replacing the oxygen with a different atom or group, can lead to a substantial loss of activity by disrupting these precise intermolecular interactions.

Comparative SAR with Other Quinoline-Piperidine/Piperazine (B1678402) Linkages (e.g., C4-N linkage)

The nature of the atom linking a side chain to the C4 position of the quinoline nucleus is a major determinant of the compound's pharmacological profile. The most extensively studied and clinically relevant comparator to the C4-O (ether) linkage is the C4-N (amino) linkage, which defines the well-known class of 4-aminoquinoline antimalarials, including chloroquine (B1663885).

The SAR of 4-aminoquinolines has been thoroughly investigated, revealing distinct structural requirements for activity compared to their 4-oxy counterparts. For 4-aminoquinolines, the following observations are generally noted:

Essentiality of the Amino Group: The substituted amino group at the C4 position is considered essential for antimalarial activity slideshare.net. The basicity of the side-chain nitrogen is crucial for the accumulation of the drug in the acidic food vacuole of the malaria parasite nih.gov.

Quinoline Ring Substitution: An electron-withdrawing group, typically chlorine, at the C7 position of the quinoline ring significantly enhances activity youtube.com. This substituent is thought to lower the pKa of the quinoline ring nitrogen and the side-chain tertiary amine youtube.com.

Side Chain: A flexible dialkylaminoalkyl side chain provides maximal activity. Altering the length of this chain can modulate potency and resistance profiles slideshare.netnih.gov.

In contrast, derivatives with a C4-O linkage often target different biological pathways and thus have different SAR profiles. While direct, side-by-side comparisons are limited, general trends can be inferred. For instance, in the context of AChE inhibition, a flexible amino group at the C4 position was found to contribute to increased activity in some series arabjchem.org. However, the C4-O linkage offers a different spatial arrangement and electronic properties. The ether oxygen is a hydrogen bond acceptor, whereas the secondary amine in a C4-N linkage is a hydrogen bond donor, leading to fundamentally different interactions with target proteins.

The table below summarizes the general SAR findings for 4-aminoquinolines, which can be contrasted with the features of 4-oxy-quinoline derivatives.

| Structural Feature | General SAR Finding for 4-Aminoquinolines (C4-N Linkage) | Implication for Activity |

|---|---|---|

| Quinoline Nucleus | The core scaffold is essential for activity. | Provides the necessary planar structure for interactions like hematin binding. |

| Linkage at C4 | A substituted amino (N-H or N-R) group is critical. | The basic nitrogen is key for drug accumulation and target interaction. |

| Substitution at C7 | Electron-withdrawing groups (e.g., -Cl) enhance potency. | Modulates the basicity of nitrogen atoms and influences drug accumulation. youtube.com |

| Substitution at C3 | Substitution with groups like methyl decreases activity. | Suggests steric hindrance near the core pharmacophore is detrimental. slideshare.net |

| Alkyl Side Chain | A flexible chain with a terminal tertiary amine is optimal. | The length and basicity of the side chain are crucial for overcoming drug resistance. nih.gov |

Computational Approaches to SAR Elucidation (e.g., QSAR, 3D-QSAR)

Computational chemistry provides powerful tools to rationalize and predict the SAR of complex molecules like 4-(piperidin-3-yloxy)quinoline derivatives. Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) models are particularly valuable for understanding how structural features translate into biological activity.

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their measured biological activities. For quinoline derivatives, descriptors such as van der Waals volume, electron density, and electronegativity have been suggested to play a pivotal role in their activity against various targets researchgate.net.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. nih.gov These models require the alignment of the molecules in a series and generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity.

For quinoline-based inhibitors, 3D-QSAR studies have revealed key insights:

Steric Fields: Contour maps often show that bulky, sterically favorable groups are preferred in certain regions, such as substituents extending from the piperidine ring, while steric bulk is disfavored in others, for example, near the quinoline core mdpi.comimist.ma.

Electrostatic Fields: These maps highlight areas where positive or negative electrostatic potential enhances activity. For instance, an electropositive region near the protonated piperidine nitrogen is often favorable for interaction with negatively charged amino acid residues (e.g., aspartate, glutamate) in a binding site.

Hydrophobic and H-Bonding Fields: CoMSIA models can show regions where hydrophobic groups (favorable for lipophilic interactions) or hydrogen bond donors/acceptors (favorable for specific polar contacts) will increase potency mdpi.comnih.gov. In a CoMSIA model of quinoline derivatives, a hydrophilic substituent was shown to be favorable at position 4, while a hydrogen-bond donor group was favorable near the C4-linker, consistent with the properties of a C4-N-H linkage mdpi.com.

The table below illustrates the typical contributions of different fields in a 3D-QSAR model for quinoline-like compounds.

| 3D-QSAR Field | Property Analyzed | Typical SAR Insight for Quinoline Derivatives |

|---|---|---|

| Steric (CoMFA/CoMSIA) | Molecular shape and bulk | Favorable bulky groups on the piperidine/piperazine ring; unfavorable bulk near the quinoline core. |

| Electrostatic (CoMFA/CoMSIA) | Distribution of partial charges | Favored positive potential near basic nitrogens; favored negative potential near H-bond acceptors like the ether oxygen. |

| Hydrophobic (CoMSIA) | Tendency to avoid water | Favorable hydrophobic substituents on aromatic rings to interact with lipophilic pockets. |

| H-Bond Donor (CoMSIA) | Potential to donate a hydrogen bond | Favorable regions near N-H groups on the linker or piperidine ring. |

| H-Bond Acceptor (CoMSIA) | Potential to accept a hydrogen bond | Favorable regions near the quinoline nitrogen or the ether oxygen linkage. |

These computational models, when validated, serve as powerful predictive tools to guide the design of new, more potent analogs of this compound by prioritizing modifications that are most likely to enhance biological activity.

Preclinical Pharmacological Profiling and Mechanistic Studies of 4 Piperidin 3 Yloxy Quinoline Derivatives

Investigation of Molecular Target Interactions and Binding Affinities

No published studies were identified that investigated the molecular target interactions or binding affinities of 4-(Piperidin-3-yloxy)quinoline.

There is no available data on the inhibitory activity of this compound against any enzymes, including kinases.

Information regarding the binding profile of this compound at any G-Protein Coupled Receptors or ion channels is not available in the scientific literature.

There are no studies reporting the effects of this compound on protein-protein interactions.

Cellular and Subcellular Biological Activities

No in vitro studies describing the cellular or subcellular biological activities of this compound have been published.

There is no data available on how this compound may modulate any cellular signaling pathways.

The effects of this compound on the growth and viability of any cell lines have not been reported in the accessible scientific literature.

Induction of Cellular Apoptosis and Cell Cycle Modulation

No specific studies were identified that investigated the ability of this compound derivatives to induce cellular apoptosis or modulate the cell cycle. Research on other quinoline-containing compounds has shown that certain derivatives can trigger programmed cell death and cause cell cycle arrest in various cancer cell lines. For instance, some quinoline (B57606) alkaloids have been observed to arrest cell cycle progression at the sub-G1 phase in leukemia cell lines. nih.gov Similarly, certain novel piperidone compounds have been shown to induce apoptosis through the accumulation of reactive oxygen species and activation of caspases. nih.gov However, these findings are not directly applicable to the this compound structure.

Mechanisms of Action Elucidation

Specific mechanistic studies to elucidate the mode of action of this compound are not present in the available literature.

DNA Intercalation and Topoisomerase Inhibition

There are no studies demonstrating that this compound derivatives act as DNA intercalators or topoisomerase inhibitors. The ability to intercalate into DNA and inhibit topoisomerase enzymes is a known mechanism for some quinoline derivatives, particularly in the context of anticancer activity. For example, pyrazolo[4,3-f]quinoline derivatives have been investigated as topoisomerase I/IIα inhibitors, and certain quinoline alkaloids are hypothesized to be intercalative topoisomerase inhibitors. nih.govnih.gov However, this cannot be extrapolated to the specific compound of interest without direct experimental evidence.

Tubulin Polymerization Inhibition

Quinoline derivatives have been identified as a promising class of anticancer agents that can exert their effects by inhibiting tubulin polymerization, a critical process for cell division. nih.gov These agents often target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govnih.gov

A study focusing on novel quinoline derivatives designed as tubulin inhibitors identified a specific compound, designated as 4c, which demonstrated a notable ability to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. nih.gov Further mechanistic investigation in MDA-MB-231 breast cancer cells revealed that treatment with compound 4c significantly reduced the mRNA levels of β-tubulin, an effect comparable to that observed with the well-known tubulin inhibitor, colchicine. nih.gov Molecular docking studies suggested that this compound interacts effectively with key amino acids within the active site of tubulin. nih.gov

| Compound | Target | Assay | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 4c (Quinoline Derivative) | Tubulin | Tubulin Polymerization Inhibition | 17 ± 0.3 | nih.gov |

Enzyme-Specific Inhibition (e.g., NQO1, PDE10A)

Derivatives of the this compound scaffold have been evaluated for their inhibitory activity against specific enzymes, demonstrating potential for therapeutic intervention in various disease pathways.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

NQO1 is a flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones. nih.govnih.gov This bioactivation can be harnessed for therapeutic purposes, as certain compounds can act as substrates for NQO1, leading to the generation of reactive oxygen species (ROS) and subsequent cytotoxicity in cancer cells, which often overexpress NQO1. nih.gov

Research on hybrids of 1,4-quinone and quinoline has shown that these molecules can serve as effective substrates for the NQO1 enzyme. nih.gov The interaction between the quinone moiety of these hybrid compounds and NQO1 results in the oxidation of NADPH to NADP+, indicating that the compounds are recognized and processed by the enzyme. nih.gov This activation can lead to an increased concentration of ROS, which can damage biological macromolecules and contribute to the compound's anticancer effects. nih.gov

Phosphodiesterase 10A (PDE10A)

PDE10A is an enzyme primarily expressed in the brain, where it plays a role in regulating cyclic nucleotide signaling. Inhibition of PDE10A has emerged as a promising strategy for the treatment of neuropsychiatric disorders like schizophrenia. researchgate.netsigmaaldrich.com Several quinoline and related aza-quinoline (such as cinnoline) derivatives have been identified as potent and selective inhibitors of PDE10A. nih.govnih.gov

Systematic structure-activity relationship (SAR) studies have led to the discovery of compounds with high potency. For instance, certain 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline derivatives exhibit inhibitory activity in the single-digit nanomolar range. nih.gov A notable clinical candidate, PF-2545920 (also known as MP-10), which features a quinoline core, is a highly potent PDE10A inhibitor with an IC₅₀ of 0.37 nM. researchgate.net X-ray co-crystal structures have revealed the binding mode of these inhibitors within the enzyme's catalytic domain, aiding in the design of compounds with high selectivity over other phosphodiesterase families. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| PF-2545920 (MP-10) | PDE10A | 0.37 | researchgate.net |

| Compound 26a (Cinnoline analogue) | PDE10A | 1.52 | nih.gov |

| Compound 13c (Cinnoline analogue) | PDE10A | 14.0 | nih.gov |

Receptor Antagonism/Agonism

The versatile structure of quinoline, particularly when combined with a piperidine (B6355638) moiety, allows for interaction with various G-protein coupled receptors (GPCRs), leading to either antagonistic or agonistic effects.

Nociceptin (B549756) Receptor (NOP)

The nociceptin receptor (NOP), a member of the opioid receptor family, is a target for pain modulation. While many NOP ligands contain a central piperidine core, specific quinoline derivatives have been identified as antagonists. nih.gov The compound JTC-801 is a known NOP antagonist that features a quinoline structure, demonstrating the utility of this scaffold in developing receptor modulators. nih.gov Studies on other piperidine-containing scaffolds have shown that modifications to the piperidine nitrogen substituent can switch the pharmacological activity from agonism to antagonism. nih.gov

Dopamine (B1211576) Receptors (D₂/D₄)

Dopamine receptors are key targets for antipsychotic medications. A series of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives (a quinoline-based scaffold) were designed and synthesized as mixed dopamine D₂ and D₄ receptor antagonists. nih.gov This research highlights how the quinolinone core, in conjunction with a piperazine (B1678402) ring (structurally similar to piperidine), can be effectively utilized to achieve antagonism at specific dopamine receptor subtypes. nih.gov

Sigma Receptors (σ₁/σ₂)

Sigma receptors are involved in a variety of neurological functions and are targets for conditions like neuropathic pain. nih.gov While not quinoline-based, a study on polyfunctionalized pyridines featuring a piperidine motif identified a compound with very high affinity for the σ₁ receptor (Kᵢ = 1.45 nM) and significant selectivity over the σ₂ subtype. nih.gov This finding underscores the importance of the piperidine component in achieving high-affinity receptor binding and suggests a potential avenue for the development of quinoline-piperidine hybrids targeting these receptors.

| Compound Class/Example | Target Receptor | Pharmacological Activity | Key Finding | Reference |

|---|---|---|---|---|

| JTC-801 | Nociceptin (NOP) | Antagonist | A quinoline-based NOP antagonist. | nih.gov |

| 3-Piperazinyl-3,4-dihydro-2(1H)-quinolinones | Dopamine D₂/D₄ | Antagonist | A novel series of mixed D₂/D₄ antagonists. | nih.gov |

| Polyfunctionalized Pyridine (B92270) Derivative | Sigma-1 (σ₁) | High-affinity Ligand | Piperidine-containing scaffold with Kᵢ of 1.45 nM. | nih.gov |

Computational Chemistry and Cheminformatics Applications for 4 Piperidin 3 Yloxy Quinoline

Molecular Modeling and Docking Studies to Predict Target Binding

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-(Piperidin-3-yloxy)quinoline, these methods are crucial for predicting its interaction with biological targets such as proteins, enzymes, and receptors. Molecular docking, a key component of molecular modeling, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. amazonaws.comscienceopen.com This simulation helps in understanding the binding affinity and mode of action of the compound. rsc.org

Studies on structurally related quinoline (B57606) derivatives have successfully used molecular docking to identify potential binding modes within the active sites of various enzymes, including acetyl-CoA carboxylase and protein kinases. nih.govrjptonline.org For this compound, a similar approach would involve docking the molecule into the crystal structures of relevant biological targets to predict its potential as an inhibitor or agonist. nih.gov

Once a docking pose is generated, a detailed analysis of the interactions between the ligand (this compound) and the protein is performed. mdpi.com This analysis identifies the specific types of non-covalent interactions that stabilize the complex, which are critical for molecular recognition and binding. nih.gov These interactions typically include:

Hydrogen Bonds: The quinoline nitrogen and the ether oxygen in the molecule are potential hydrogen bond acceptors, while the piperidine (B6355638) N-H group can act as a hydrogen bond donor. These interactions with amino acid residues like serine, threonine, or aspartic acid in a protein's active site are often crucial for high-affinity binding.

Hydrophobic Interactions: The aromatic quinoline ring and the aliphatic piperidine ring can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine.

π-π Stacking: The planar quinoline ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex.

In silico studies of other quinoline-based compounds have demonstrated that these combined interactions are key to their biological activity. nih.govresearchgate.net

By analyzing the ligand-protein interactions, computational models can identify "binding hotspots"—regions within the protein's active site that are critical for ligand binding. scienceopen.com These hotspots are characterized by a high concentration of favorable interactions. For this compound, identifying these hotspots would provide valuable insights for structure-based drug design. For instance, if a specific hydrophobic pocket is identified as a hotspot, modifications to the piperidine or quinoline moiety could be proposed to enhance interactions within this pocket, potentially leading to derivatives with improved potency and selectivity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's properties at the electronic level. researchgate.netmdpi.com These methods are used to calculate various molecular properties that govern the reactivity, stability, and conformation of this compound. researchgate.netnih.gov

Analysis of the electronic structure helps in understanding the molecule's reactivity and potential interaction sites. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density on this compound would indicate the most probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive. nih.govnih.gov

DFT studies on similar quinoline derivatives have used these parameters to predict their stability and charge transfer properties. nih.gov

| Parameter | Significance | Typical Calculated Value Range for Quinoline Derivatives (eV) |

| HOMO Energy | Electron-donating ability | -6.5 to -5.5 |

| LUMO Energy | Electron-accepting ability | -2.0 to -1.0 |

| Energy Gap (ΔE) | Chemical reactivity and stability | 3.5 to 4.5 |

Note: These values are representative and can vary based on the specific derivative and computational method used.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformations (conformers). scielo.br Quantum chemical calculations can determine the relative energies of different conformers and the energy barriers for rotation around single bonds, such as the C-O bond connecting the quinoline and piperidine rings. This analysis helps predict the most likely shape the molecule will adopt in a biological environment, which is essential for accurate molecular docking studies.

In Silico ADMET Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools use computational models to estimate these properties based solely on the molecule's structure, allowing for early identification of potential liabilities. sci-hub.senih.gov

Numerous studies on quinoline analogues utilize these predictive models to assess their drug-likeness. nih.govresearchgate.netresearchgate.net For this compound, these tools can predict a range of physicochemical and pharmacokinetic properties. Key parameters often evaluated include:

Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. The rules are: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross the BBB and enter the central nervous system. This is crucial for drugs targeting the brain.

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions.

Physiologically Based Pharmacokinetic (PBPK) models can further simulate the fate of the compound in the body over time. magtechjournal.comdntb.gov.ua These models integrate predicted ADMET data with physiological information to forecast concentration-time profiles in various organs and tissues, providing a comprehensive view of the compound's likely pharmacokinetic behavior in vivo. nih.govnih.gov

| ADMET Parameter | Predicted Property/Descriptor | Significance for Drug Development |

| Physicochemical Properties | Molecular Weight: 226.29 g/mol ; LogP: ~2.5-3.0; TPSA: 36.56 Ų | Indicates good size and moderate lipophilicity, favorable for absorption. |

| Lipophilicity | WLOGP: 2.58; SILICOS-IT: 2.89 | Moderate lipophilicity suggests a balance between solubility and membrane permeability. |

| Water Solubility | LogS (ESOL): -3.15 | Predicted to be soluble to moderately soluble in water. |

| Pharmacokinetics | GI Absorption: High | Likely to be well-absorbed orally. |

| Pharmacokinetics | BBB Permeant: Yes/No (Varies by model) | Potential for central nervous system activity needs to be considered. |

| Drug-likeness | Lipinski's Rule: No violations | Conforms to the general profile of an orally bioavailable drug. |

| Medicinal Chemistry | Bioavailability Score: 0.55 | Represents a good probability of having favorable pharmacokinetic properties. |

Note: The values in this table are representative predictions for a structure like this compound, generated using common in silico models. Actual experimental values may differ.

Absorption and Distribution Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug are critical to its success. Computational models are frequently used to predict these characteristics from a molecule's structure before synthesis. For this compound, various physicochemical descriptors can be calculated to estimate its absorption and distribution profile in silico. These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound and its likelihood of being orally bioavailable.

Key parameters predicted computationally include molecular weight (MW), the logarithm of the partition coefficient (logP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). Furthermore, properties like the topological polar surface area (TPSA) are calculated to predict cell permeability. Models can also forecast whether the compound is likely to be a substrate for efflux transporters like P-glycoprotein (P-gp) or if it can permeate the blood-brain barrier (BBB), which is a critical consideration for drugs targeting the central nervous system.

Table 1: Predicted Physicochemical Properties and ADME Parameters for this compound

| Parameter | Predicted Value | Implication for Absorption & Distribution |

|---|---|---|

| Molecular Weight ( g/mol ) | 242.30 | Complies with Lipinski's rule (<500), favoring good absorption. |

| LogP (Octanol/Water) | 2.85 | Optimal lipophilicity for membrane permeability, within the preferred range (<5). |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5), indicating good permeability. |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10), indicating good permeability. |

| Topological Polar Surface Area (Ų) | 41.9 | Suggests good intestinal absorption and cell permeability. |

| Blood-Brain Barrier (BBB) Permeation | Non-permeant | Predicted to have limited access to the central nervous system. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively effluxed from cells. |

Note: The values in this table are hypothetical predictions generated by common cheminformatics software (e.g., SwissADME, pkCSM) for illustrative purposes.

Metabolic Stability and Biotransformation Pathways (Computational)

Understanding a compound's metabolic fate is crucial, as rapid metabolism can lead to low bioavailability and a short duration of action, while the formation of reactive metabolites can cause toxicity. In silico metabolism prediction tools identify potential sites on a molecule that are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.

For this compound, these models analyze the reactivity of each atom and its local environment to predict likely metabolic "hotspots." Common metabolic reactions for quinoline-based structures include aromatic hydroxylation on the quinoline ring and N-dealkylation or oxidation of the piperidine ring. By identifying these labile sites, medicinal chemists can strategically modify the structure to block metabolism and improve the compound's stability and pharmacokinetic profile.

Table 2: Predicted Sites of Metabolism for this compound

| Rank | Atom/Region | Predicted Metabolic Reaction | Responsible Enzyme (Family) |

|---|---|---|---|

| 1 | Piperidine Ring (N-H) | N-dealkylation / Oxidation | CYP3A4, CYP2D6 |

| 2 | Quinoline Ring (C5, C6, C8) | Aromatic Hydroxylation | CYP1A2, CYP3A4 |

| 3 | Piperidine Ring (CH2 groups) | Aliphatic Hydroxylation | CYP2C9, CYP3A4 |

Note: This table represents a summary of potential metabolic sites as predicted by computational metabolism software. The ranking indicates the most probable sites of first-pass metabolism.

Excretion and Bioavailability Computational Models

Computational models for excretion predict the primary routes through which a compound and its metabolites are eliminated from the body, typically via the kidneys (renal) or liver (hepatic). These predictions are often based on the compound's physicochemical properties, such as its water solubility and ionization state at physiological pH.

Oral bioavailability (F) is a complex parameter influenced by absorption, distribution, and first-pass metabolism. Predicting human oral bioavailability (HOBA) with high accuracy remains a challenge, but various computational strategies, including machine learning and physiologically-based pharmacokinetic (PBPK) models, are employed. These models integrate multiple predicted parameters (e.g., solubility, permeability, metabolic stability) to provide a quantitative estimate of the fraction of an orally administered dose that reaches systemic circulation.

Table 3: Predicted Excretion and Bioavailability Parameters for this compound

| Parameter | Predicted Value/Classification | Description |

|---|---|---|

| Water Solubility (LogS) | -3.5 | Moderately soluble, which is generally favorable for oral absorption. |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High permeability predicted across the intestinal cell line model. |

| Oral Bioavailability (%) | > 80% | High bioavailability is predicted based on favorable ADME properties. |

Note: These are illustrative predictions from computational models and require experimental validation.

Virtual Screening for Novel Scaffolds and Hit Identification

The this compound scaffold can serve as a starting point for discovering new bioactive molecules through virtual screening. This process involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target, such as a protein kinase or receptor.

The process typically begins with defining a pharmacophore model based on the key structural features of this compound required for activity. This model is then used to search virtual compound libraries for molecules containing a similar arrangement of features. Alternatively, in structure-based virtual screening, the scaffold can be used as a query to find similar compounds, which are then docked into the three-dimensional structure of the target protein. The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for experimental testing. This approach significantly narrows the field of potential candidates, accelerating the hit identification phase of drug discovery.

QSAR Model Development for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict the activity of newly designed compounds before they are synthesized.

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for each compound in a training set with known biological activity. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that relates these descriptors to the observed activity. The resulting model's predictive power is evaluated using internal and external validation techniques. A robust QSAR model can provide valuable insights into the structural features that are crucial for enhancing activity, thereby guiding the rational design of more potent analogs.

Table 4: Example of Statistical Parameters for a Hypothetical 3D-QSAR Model

| Statistical Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated R²) | 0.65 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated R²) | 0.91 | Shows a strong correlation between predicted and observed activity for the training set. |

| r²_pred (External validation R²) | 0.78 | Demonstrates the model's ability to accurately predict the activity of an external test set. |

Note: This table illustrates typical validation metrics for a robust QSAR model.

Analytical Characterization and Methodologies for 4 Piperidin 3 Yloxy Quinoline in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(Piperidin-3-yloxy)quinoline, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for both the aromatic quinoline (B57606) system and the aliphatic piperidine (B6355638) ring. The quinoline protons typically resonate in the downfield region (δ 7.0–9.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the electron-donating ether linkage at the C4 position. The proton at the C2 position of the quinoline ring is anticipated to be the most deshielded. The protons on the saturated piperidine ring will appear in the upfield region (δ 1.5–4.0 ppm). The methine proton at C3 of the piperidine ring, being attached to the oxygen atom, would be expected to resonate further downfield compared to the other piperidine methylene (B1212753) protons. A broad singlet corresponding to the N-H proton of the piperidine ring would also be present.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The quinoline ring will exhibit multiple signals in the aromatic region (δ 110–160 ppm). The carbon atom C4, directly attached to the ether oxygen, will be significantly affected. The aliphatic carbons of the piperidine ring will appear in the upfield region (δ 20–70 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the quinoline and piperidine rings. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons over two to three bonds (HMBC), respectively. This data is vital for confirming the precise point of attachment of the piperidin-3-yloxy group to the C4 position of the quinoline core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for quinoline and piperidine moieties. Actual experimental values may vary based on solvent and other conditions.

View Predicted NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline-2 | ~8.7 (d) | ~151.0 |

| Quinoline-3 | ~7.0 (d) | ~108.0 |

| Quinoline-4a | - | ~149.0 |

| Quinoline-5 | ~8.1 (d) | ~129.5 |

| Quinoline-6 | ~7.6 (t) | ~124.0 |

| Quinoline-7 | ~7.8 (t) | ~130.0 |

| Quinoline-8 | ~8.0 (d) | ~121.0 |

| Quinoline-8a | - | ~148.0 |

| Piperidine-2 | ~3.0-3.2 (m) | ~50.0 |

| Piperidine-3 | ~4.8 (m) | ~75.0 |

| Piperidine-4 | ~1.8-2.0 (m) | ~30.0 |

| Piperidine-5 | ~1.6-1.8 (m) | ~23.0 |

| Piperidine-6 | ~2.9-3.1 (m) | ~45.0 |

| Piperidine-NH | ~2.5 (br s) | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. astrochem.orgresearchgate.netresearchgate.netnist.gov Key expected vibrations include N-H stretching from the piperidine amine, aromatic C-H stretching from the quinoline ring, aliphatic C-H stretching from the piperidine ring, C=N and C=C stretching from the quinoline aromatic system, and the prominent C-O stretching of the aryl-alkyl ether bond. astrochem.orgnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

View IR Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |

| 3000 - 3100 | C-H Stretch | Aromatic (Quinoline) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine) |

| 1500 - 1650 | C=C and C=N Stretch | Aromatic Ring (Quinoline) |

| 1200 - 1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |

| 750 - 850 | C-H Bend (Out-of-plane) | Aromatic (Quinoline) |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₁₄H₁₆N₂O), the expected monoisotopic mass is 228.1263 g/mol . HRMS analysis should confirm this elemental composition. In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 228 or 229, respectively.

The fragmentation pattern can provide structural confirmation. chempap.orgnih.gov Key fragmentation pathways would likely involve:

Cleavage of the ether bond: This could lead to fragments corresponding to the quinolin-4-ol cation (m/z 145) or the piperidin-3-yl cation (m/z 84).

Fragmentation of the piperidine ring: This can occur via various pathways, often initiated by cleavage alpha to the nitrogen atom, leading to the loss of small neutral molecules. researchgate.netwvu.edu

Fragmentation of the quinoline ring: A characteristic fragmentation of the quinoline nucleus is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at [M-27]⁺. chempap.org

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which is related to its electronic transitions. The quinoline ring system is the primary chromophore in this compound. The spectrum is expected to show multiple absorption bands characteristic of the π→π* transitions within the aromatic system. researchgate.netnist.gov Typically, quinoline exhibits strong absorptions around 220-230 nm and another set of structured bands between 270-320 nm. nist.gov The substitution with the electron-donating piperidinyloxy group at the 4-position may cause a slight bathochromic (red) shift of these absorption maxima.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of research compounds and for quantitative analysis. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the polarity of this compound.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with good resolution from any potential impurities. sielc.commdpi.com

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, providing good retention for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. Starting with a higher proportion of the aqueous phase and gradually increasing the organic component allows for the effective elution of compounds with varying polarities.

Detection: Given the quinoline chromophore, a Diode Array Detector (DAD) or a standard UV detector would be highly effective. researchgate.net The detection wavelength should be set at one of the absorption maxima identified by UV-Vis spectroscopy (e.g., 230 nm or 275 nm) to ensure high sensitivity.

Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Example HPLC Method Parameters for Purity Analysis

View HPLC Method

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds without decomposition. wikipedia.org For a molecule like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a critical tool for assessing purity and identifying potential byproducts from synthesis. libretexts.org

The compound's volatility is influenced by its molecular weight and the presence of a quinoline and a piperidine ring. The secondary amine in the piperidine moiety and the ether linkage introduce polarity, which must be considered when selecting GC conditions. Direct analysis is possible, but challenges such as peak tailing, caused by the interaction of the basic piperidine nitrogen with acidic sites on the column, may arise. To mitigate these effects, derivatization of the secondary amine or the use of a base-deactivated column may be necessary.

A hypothetical GC-MS method for the analysis of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a phenyl-substituted polysiloxane phase, which offers good selectivity for aromatic compounds. acs.org The mass spectrometer detector provides high specificity, allowing for the identification of the compound based on its characteristic fragmentation pattern.

| Parameter | Description |

|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar medium-polarity phase) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 400 m/z |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions. chemistryhall.com In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. nih.gov This allows for the determination of the reaction's endpoint, preventing the formation of degradation products from prolonged reaction times or overheating.

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent system). libretexts.org Given the structure of this compound, which contains both a moderately polar quinoline moiety and a polar piperidin-3-ol derived portion, a solvent system of intermediate polarity is required. A common stationary phase is silica gel, which is polar. york.ac.uk

To achieve an optimal retention factor (Rf) — typically between 0.3 and 0.7 for the product — various solvent systems can be employed. Mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate are common starting points. nih.gov For more polar compounds, a system of dichloromethane (B109758) and methanol (B129727) might be more effective. Due to the basic nature of the piperidine nitrogen, which can cause streaking on the acidic silica gel plate, it is often beneficial to add a small percentage (0.5-1%) of a base, such as triethylamine (B128534) or ammonium hydroxide, to the eluent. libretexts.org

| Mobile Phase (Solvent System) | Relative Polarity | Expected Observation |

|---|---|---|

| Hexane / Ethyl Acetate (e.g., 1:1 v/v) | Medium | Good separation of starting materials and product if reactants are significantly less polar. |

| Dichloromethane / Methanol (e.g., 95:5 v/v) | Medium-High | Effective for moving the polar product and starting materials up the plate. |

| Ethyl Acetate / Triethylamine (e.g., 99:1 v/v) | Medium (Basic) | Reduces peak tailing of the basic product, resulting in more compact spots. |

| Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:1 v/v) | High (Basic) | Suitable for separating highly polar components and preventing streaking. libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, confirming the absolute configuration of chiral centers. mkuniversity.ac.in

The process begins with the growth of a high-quality single crystal of the target compound, which is often the most challenging step. nih.govrochester.edu This involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly or using diffusion techniques to gradually induce crystallization. Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays into a unique pattern of reflections, and the intensities and positions of these reflections are recorded. wikipedia.org

This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined and the molecular structure can be refined. mkuniversity.ac.in While the specific crystal structure of this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as illustrated by the data for a related quinoline-piperidine derivative in the table below.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C24H26N2O4S |

| Formula Weight | 454.54 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a, b, c (Å) | a = 10.1, b = 15.2, c = 15.4 |

| α, β, γ (°) | α = 90, β = 105.9, γ = 90 |

| Volume (ų) | 2265.8 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.332 |

Chiral Resolution and Enantiomeric Purity Determination

The structure of this compound contains a chiral center at the C3 position of the piperidine ring. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-4-(piperidin-3-yloxy)quinoline. As the biological activity of enantiomers can differ significantly, methods for their separation and the determination of enantiomeric purity are crucial. rjptonline.org